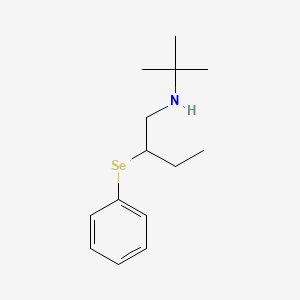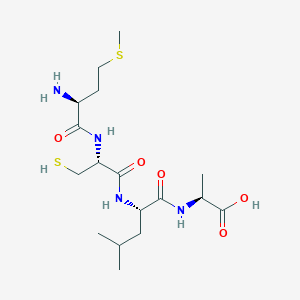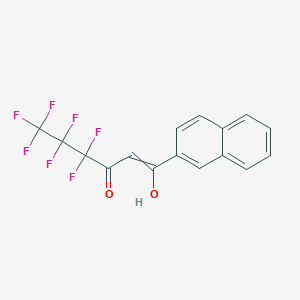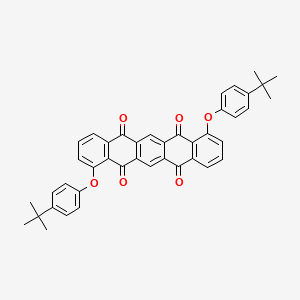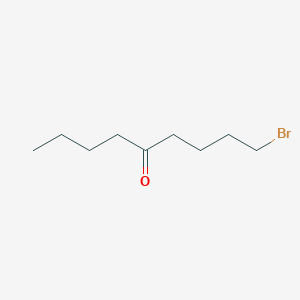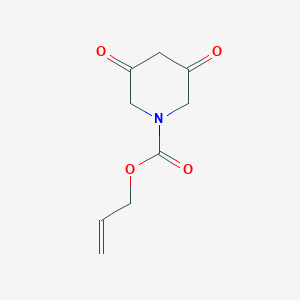![molecular formula C32H22BrN B14201048 N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine CAS No. 923020-72-8](/img/structure/B14201048.png)
N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by coupling reactions with biphenyl and phenylamine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dehalogenated biphenyl compounds.
科学的研究の応用
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and binding affinities.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
N-Phenylphenanthren-2-amine: A related compound without the bromine and biphenyl substituents.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is unique due to its combination of multiple aromatic rings and the presence of a bromine atom. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
CAS番号 |
923020-72-8 |
|---|---|
分子式 |
C32H22BrN |
分子量 |
500.4 g/mol |
IUPAC名 |
7-bromo-N-phenyl-N-(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C32H22BrN/c33-27-15-19-31-25(21-27)11-12-26-22-30(18-20-32(26)31)34(28-9-5-2-6-10-28)29-16-13-24(14-17-29)23-7-3-1-4-8-23/h1-22H |
InChIキー |
YINHECNZWNNNDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


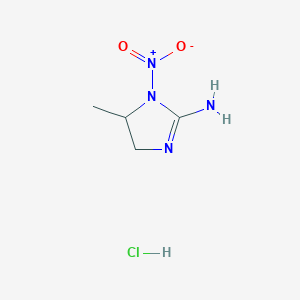
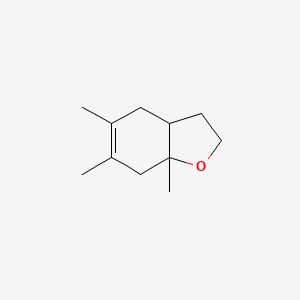
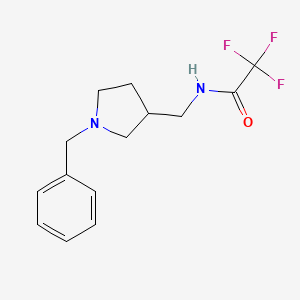
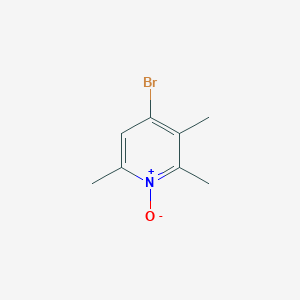
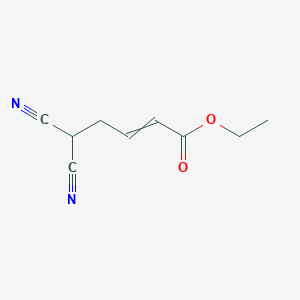
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
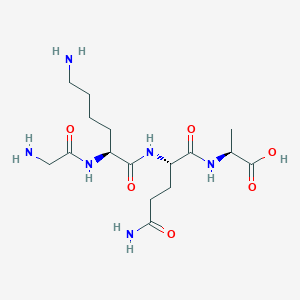
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
